2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 921869-58-1
VCID: VC6781284
Molecular Formula: C20H15ClN2O4S
Molecular Weight: 414.86
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide - 921869-58-1](/images/structure/VC6781284.png)
Description |
2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that combines elements of benzofuran, thiazole, and chlorophenoxy groups. This compound is identified by the CAS number 921869-58-1 and is cataloged under various chemical databases for its unique structural features and potential applications in pharmaceutical or chemical research. Biological and Pharmacological ActivitiesWhile specific biological activity data for this compound is scarce, compounds with similar structural motifs have shown promise in various pharmacological applications. For instance, benzofuran derivatives are known for their antimicrobial and anticancer properties, while thiazole derivatives have been explored for their anti-inflammatory and antimicrobial activities. The chlorophenoxy group may enhance these properties or contribute to new biological effects.
Research Findings and Future DirectionsGiven the lack of specific research findings on 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking studies could provide insights into its potential interactions with biological targets, while in vitro assays would be essential for determining its efficacy and safety. |
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CAS No. | 921869-58-1 | ||||||||
Product Name | 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | ||||||||
Molecular Formula | C20H15ClN2O4S | ||||||||
Molecular Weight | 414.86 | ||||||||
IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | ||||||||
Standard InChI | InChI=1S/C20H15ClN2O4S/c1-25-16-4-2-3-12-9-17(27-19(12)16)15-11-28-20(22-15)23-18(24)10-26-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,23,24) | ||||||||
Standard InChIKey | SHAJWPBGPUSHQH-UHFFFAOYSA-N | ||||||||
SMILES | COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 18570616 | ||||||||
Last Modified | Aug 18 2023 |
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